DL-Glyceraldehyde
Overview
Description
Mechanism of Action
Target of Action
Glyceraldehyde, a triose monosaccharide with the chemical formula C3H6O3 , primarily targets the enzyme glycerol dehydrogenase (NADP+) . This enzyme has two substrates, glycerol and NADP+, and three products, D-glyceraldehyde, NADPH, and H+ .
Mode of Action
Glyceraldehyde interacts with its target, glycerol dehydrogenase, to facilitate the conversion of glycerol to D-glyceraldehyde . This interaction is part of the enzyme’s role in carbohydrate metabolism .
Biochemical Pathways
Glyceraldehyde plays a crucial role in several biochemical pathways. It is an intermediate compound in carbohydrate metabolism . It is involved in the glycolysis process, where it is converted to glyceraldehyde 3-phosphate . This conversion is catalyzed by the enzyme triose phosphate isomerase . Glyceraldehyde is also involved in the pentose phosphate pathway .
Pharmacokinetics
Glyceraldehyde derivatives have shown promising pharmacokinetic properties in mice .
Result of Action
The action of glyceraldehyde results in the production of D-glyceraldehyde, NADPH, and H+ . This process contributes to the production of ATP molecules required for cellular activity . Moreover, the conversion of glyceraldehyde to glyceraldehyde 3-phosphate in glycolysis leads to the creation of macroergic products and NADH .
Action Environment
The action of glyceraldehyde can be influenced by various environmental factors. For instance, the enzyme glycerol dehydrogenase, which glyceraldehyde targets, is sensitive to H2O2 . This suggests that oxidative stress could potentially affect the action of glyceraldehyde.
Biochemical Analysis
Biochemical Properties
Glyceraldehyde plays a crucial role in biochemical reactions, particularly in glycolysis, where it is converted to glyceraldehyde-3-phosphate . This conversion is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in glycolysis and is involved in various cellular processes beyond its classical role in ATP production .
Cellular Effects
Glyceraldehyde-derived advanced glycation end products (AGEs) have been shown to stimulate cancer induction and facilitate cancer progression . In pancreatic ductal cells, glyceraldehyde-derived intracellular AGEs have been observed to have cytotoxic effects . Moreover, GAPDH, which catalyzes the conversion of glyceraldehyde-3-phosphate, plays a crucial role in many cellular processes in addition to glycolysis .
Molecular Mechanism
Glyceraldehyde exerts its effects at the molecular level primarily through its conversion to glyceraldehyde-3-phosphate, a key intermediate in glycolysis . This process involves binding interactions with the enzyme GAPDH . GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-biphosphoglycerate in the presence of NAD+ and inorganic phosphate .
Temporal Effects in Laboratory Settings
Glyceraldehyde has been observed to preserve glucose concentrations in whole blood specimens for up to 8 hours at room temperature . This suggests that glyceraldehyde has a significant stability and does not degrade rapidly in laboratory settings .
Metabolic Pathways
Glyceraldehyde is involved in several metabolic pathways, including glycolysis, fructose catabolism, the pentose phosphate pathway, and glycerol metabolism . In glycolysis, glyceraldehyde is converted to glyceraldehyde-3-phosphate, a reaction catalyzed by GAPDH .
Transport and Distribution
The transport and distribution of glyceraldehyde within cells and tissues are closely tied to its role in glycolysis
Subcellular Localization
GAPDH, the enzyme that catalyzes the conversion of glyceraldehyde, has been observed to display redox-dependent changes in its subcellular localizations . Under reducing conditions, GAPDH shows more pronounced colocalization with mitochondria, while under oxidizing conditions, nuclear localization of GAPDH is increased . This suggests that the subcellular localization of glyceraldehyde may be influenced by the redox state of the cell and the localization of GAPDH .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Glyceraldehyde can be synthesized through the oxidation of an equimolar mixture of D-fructose and L-sorbose using lead tetraacetate in acetic acid. This reaction yields a formic acid-glycolic acid diester of this compound, which is then hydrolyzed with dilute acid to obtain the final product . Another method involves the oxidation of glycerol using acidic oxidants such as sulfuric acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of glycerol under controlled temperature and pH conditions. The reaction is carried out in the presence of an acidic oxidant, and the product is purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: DL-Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sulfuric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Condensation: Basic conditions (e.g., pH > 11) and metallic oxide minerals can catalyze condensation reactions.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Sugar-like molecules.
Scientific Research Applications
DL-Glyceraldehyde has numerous applications in scientific research:
Medicine: It is used in studies related to diabetes and other metabolic disorders.
Industry: It is employed in the synthesis of various organic compounds and as a cross-linking agent.
Comparison with Similar Compounds
DL-Glyceraldehyde can be compared with other similar compounds such as glycolaldehyde and glyceric acid:
Glycolaldehyde: Similar to this compound, glycolaldehyde is a simple sugar that can inhibit photosynthesis.
Glyceric Acid: This compound is an oxidation product of this compound and is involved in various metabolic pathways.
Uniqueness: this compound is unique due to its role as an intermediate in both glycolysis and the pentose phosphate pathway. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile compound.
Properties
IUPAC Name |
2,3-dihydroxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-98-6 | |
Record name | Propanal, 2,3-dihydroxy-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90861586 | |
Record name | (+/-)-Glyceraldehyde | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |
Record name | Glyceraldehyde | |
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Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
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Solubility |
17 mg/mL | |
Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
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CAS No. |
56-82-6, 367-47-5 | |
Record name | (±)-Glyceraldehyde | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |
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Record name | Glyceraldehyde | |
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Record name | glyceraldehyde | |
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Record name | Propanal, 2,3-dihydroxy- | |
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Record name | (+/-)-Glyceraldehyde | |
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Record name | DL-glyceraldehyde | |
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Record name | Glyceraldehyde | |
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Record name | GLYCERALDEHYDE, DL- | |
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Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
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Melting Point |
145 °C | |
Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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